molecular formula C18H17N5OS B2437459 (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone CAS No. 1235057-04-1

(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

Cat. No.: B2437459
CAS No.: 1235057-04-1
M. Wt: 351.43
InChI Key: KPQAGLMTXBXZDD-UHFFFAOYSA-N
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Description

(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a phenylpiperazine moiety linked to a pyrazinylthiazole structure, making it a versatile scaffold for the development of various therapeutic agents.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain . This interaction suggests that the compound could potentially be used in the treatment of conditions characterized by reduced acetylcholine levels, such as Alzheimer’s disease .

Cellular Effects

On a cellular level, this compound has been shown to influence various cellular processes. For example, it has been found to exhibit anti-inflammatory effects, suggesting that it may influence cell signaling pathways related to inflammation

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit AChE, suggesting that it may exert its effects by preventing the breakdown of acetylcholine .

Temporal Effects in Laboratory Settings

Given its inhibitory activity against AChE, it is possible that it may have long-term effects on cellular function, particularly in the context of neurological disorders .

Dosage Effects in Animal Models

The effects of this compound in animal models appear to vary with dosage. For instance, it has been found to exhibit anxiolytic activity in mice, with the effects being more pronounced at higher doses

Metabolic Pathways

Given its interactions with AChE, it is possible that it may be involved in pathways related to acetylcholine metabolism .

Subcellular Localization

Given its interactions with AChE, it is possible that it may be localized in regions of the cell where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylpiperazine with 2-(pyrazin-2-yl)thiazole-4-carboxylic acid under appropriate conditions to form the desired methanone derivative. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazinyl or thiazole rings, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is unique due to its dual functional groups, which confer a broad range of chemical reactivity and biological activity

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c24-18(16-13-25-17(21-16)15-12-19-6-7-20-15)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQAGLMTXBXZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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